Cas no 121541-65-9 (1,3-Nonanediol, (3R)-)

1,3-Nonanediol, (3R)- 化学的及び物理的性質

名前と識別子

-

- 1,3-Nonanediol, (3R)-

- (3R)-nonane-1,3-diol

- (R)-(?)-1,3-Nonanediol

- (R)-(-)-1,3-NONANEDIOL

- (R)-(-)-1,3-Nonanediol,95%

- (R)-1,3-Nonanediol

- (R)-(-)-1,3-Nonanediol, 97%

- J-004521

- AKOS015913341

- (r)-nonane-1,3-diol

- SS-4980

- DTXSID00370371

- SCHEMBL1301997

- 121541-65-9

-

- インチ: InChI=1S/C9H20O2/c1-2-3-4-5-6-9(11)7-8-10/h9-11H,2-8H2,1H3

- InChIKey: CGNJFUJNEYIYRZ-UHFFFAOYSA-N

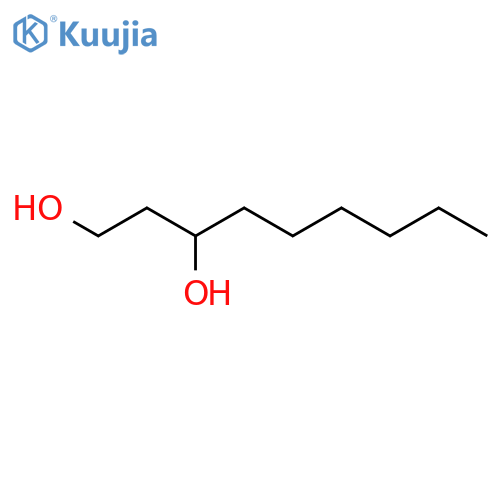

- ほほえんだ: C(O)CC(O)CCCCCC

計算された属性

- せいみつぶんしりょう: 160.1464

- どういたいしつりょう: 160.14633

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 7

- 複雑さ: 74

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 40.5

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: >0.929 g/mL at 25 °C(lit.)

- ふってん: 271-272 °C(lit.)

- フラッシュポイント: >230 °F

- 屈折率: n20/D >1.4510(lit.)

- PSA: 40.46

- LogP: 1.70010

- ようかいせい: 使用できません

1,3-Nonanediol, (3R)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AA53258-10mg |

1,3-Nonanediol, (3R)- |

121541-65-9 | >95% | 10mg |

$220.00 | 2024-04-20 | |

| Key Organics Ltd | SS-4980-5mg |

(3R)-nonane-1,3-diol |

121541-65-9 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | SS-4980-1g |

(3R)-nonane-1,3-diol |

121541-65-9 | >95% | 1g |

£1056.00 | 2025-02-09 | |

| A2B Chem LLC | AA53258-500mg |

1,3-Nonanediol, (3R)- |

121541-65-9 | >95% | 500mg |

$922.00 | 2024-04-20 | |

| Key Organics Ltd | SS-4980-0.5g |

(3R)-nonane-1,3-diol |

121541-65-9 | >95% | 0.5g |

£660.00 | 2025-02-09 | |

| Key Organics Ltd | SS-4980-1mg |

(3R)-nonane-1,3-diol |

121541-65-9 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| A2B Chem LLC | AA53258-5mg |

1,3-Nonanediol, (3R)- |

121541-65-9 | >95% | 5mg |

$200.00 | 2024-04-20 | |

| Key Organics Ltd | SS-4980-10mg |

(3R)-nonane-1,3-diol |

121541-65-9 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| A2B Chem LLC | AA53258-1mg |

1,3-Nonanediol, (3R)- |

121541-65-9 | >95% | 1mg |

$189.00 | 2024-04-20 |

1,3-Nonanediol, (3R)- 関連文献

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Marianne R. Sommer,Lauriane Alison,Clara Minas,Elena Tervoort,Patrick A. Rühs,André R. Studart Soft Matter, 2017,13, 1794-1803

-

Fung-Kit Tang,Jiaqian Zhu,Fred Ka-Wai Kong,Maggie Ng,Qingyuan Bian,Vivian Wing-Wah Yam,Anfernee Kai-Wing Tse,Yu-Chung Tse,Ken Cham-Fai Leung Chem. Commun., 2020,56, 2695-2698

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Tangpo Yang,Xin Li,Xiang David Li RSC Adv., 2020,10, 42076-42083

-

Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943

1,3-Nonanediol, (3R)-に関する追加情報

1,3-Nonanediol (3R): A Comprehensive Overview

1,3-Nonanediol (3R), with the CAS number 121541-65-9, is a versatile compound that has garnered significant attention in both academic and industrial research. This compound, also known as nonane-1,3-diol, is a nine-carbon diol with hydroxyl groups positioned at the first and third carbons. The "(3R)" designation indicates the stereochemistry at the third carbon, which plays a crucial role in its chemical reactivity and biological activity. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of this compound's properties and applications.

The physical properties of 1,3-Nonanediol (3R) are influenced by its molecular structure. It exists as a colorless liquid at room temperature with a pleasant odor. Its melting point and boiling point are consistent with those of similar diols, making it suitable for various industrial processes. The compound's solubility in water and organic solvents is moderate, which facilitates its use in emulsion-based formulations and polymer synthesis.

From a chemical perspective, 1,3-Nonanediol (3R) exhibits reactivity typical of diols. It can undergo condensation reactions to form esters or ethers, making it a valuable precursor in organic synthesis. Recent studies have explored its use in the preparation of polyurethanes and polyesters, where its stereochemistry significantly impacts the final product's mechanical properties. The compound's ability to act as a reducing agent in certain reactions has also been highlighted in recent literature.

The synthesis of 1,3-Nonanediol (3R) has evolved over time. Traditionally, it was derived from the oxidation of alkanes or through the hydrolysis of epoxides. However, modern methods now favor enantioselective syntheses using biocatalysts or chiral catalysts to achieve high enantiomeric excess. These advancements have made the compound more accessible for applications requiring specific stereochemistry.

In terms of applications, 1,3-Nonanediol (3R) finds utility across multiple industries. In the cosmetic industry, it serves as a humectant and emulsifier due to its ability to retain moisture and stabilize formulations. In the pharmaceutical sector, it is used as a solvent and excipient in drug delivery systems. Recent research has also explored its potential as a bio-based alternative to petroleum-derived chemicals in the production of surfactants and lubricants.

Recent studies have delved into the biological activity of 1,3-Nonanediol (3R). Investigations into its antioxidant properties suggest that it could be beneficial in mitigating oxidative stress-related conditions. Additionally, its role as a chiral building block in medicinal chemistry has been underscored by its ability to induce specific pharmacological effects when incorporated into drug molecules.

The environmental impact of 1,3-Nonanediol (3R) is another area receiving attention. Research indicates that it is biodegradable under aerobic conditions, making it an eco-friendly alternative to traditional chemicals. Its low toxicity profile further supports its use in sustainable industrial practices.

In conclusion, 1,3-Nonanediol (3R) with CAS number 121541-65-9 is a multifaceted compound with diverse applications across various fields. Its unique stereochemistry and chemical properties make it an invaluable tool in both research and industry. As ongoing studies continue to uncover new potential uses and optimize synthesis methods, this compound is poised to play an increasingly significant role in the development of innovative materials and therapies.